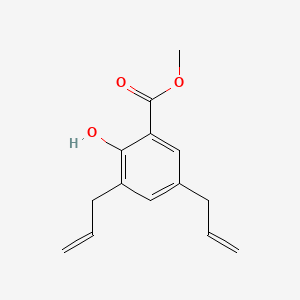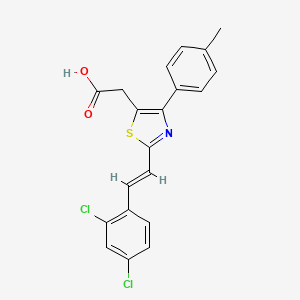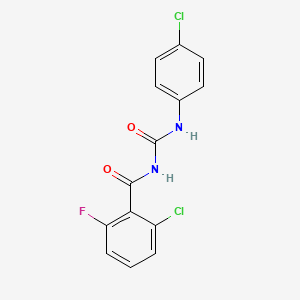
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- is a chemical compound with the molecular formula C14H10Cl2N2O2. It is known for its applications in various fields, including pest control and scientific research. This compound is part of the benzamide class, which is characterized by the presence of a benzamide group in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- typically involves the reaction of O-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst. Another method involves the reaction of oxalyl chloride (or phosgene) with O-chlorobenzamide to form O-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content. Substitution reactions can result in a variety of products depending on the substituents introduced.
Applications De Recherche Scientifique
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- involves its interaction with specific molecular targets. In insects, it binds to nicotinic acetylcholine receptors in the nervous system, causing overstimulation, paralysis, and death. This compound inhibits chitin synthesis, hindering the development and molting of insect larvae .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzuron: Another benzamide compound used as an insecticide.
Diflubenzuron: A benzoylurea insecticide that inhibits chitin synthesis.
Flufenoxuron: A benzoylurea compound used for pest control.
Uniqueness
Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)-6-fluoro- is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to inhibit chitin synthesis makes it particularly effective as an insecticide, with high efficiency and low toxicity .
Propriétés
Numéro CAS |
51214-00-7 |
|---|---|
Formule moléculaire |
C14H9Cl2FN2O2 |
Poids moléculaire |
327.1 g/mol |
Nom IUPAC |
2-chloro-N-[(4-chlorophenyl)carbamoyl]-6-fluorobenzamide |
InChI |
InChI=1S/C14H9Cl2FN2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) |
Clé InChI |
HWQOHLKBOALWIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)
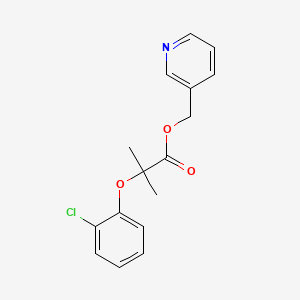
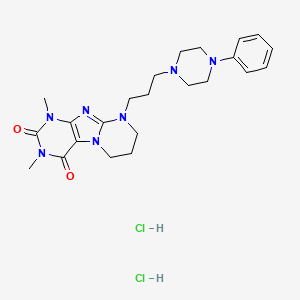
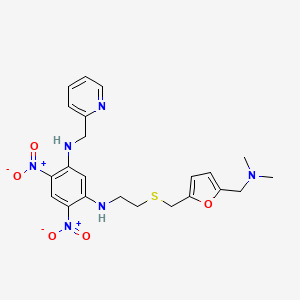
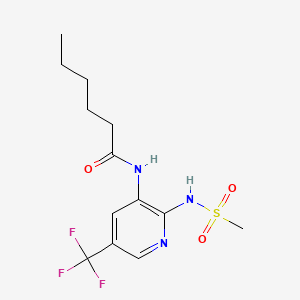

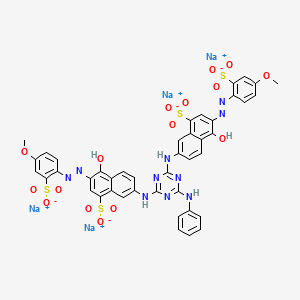
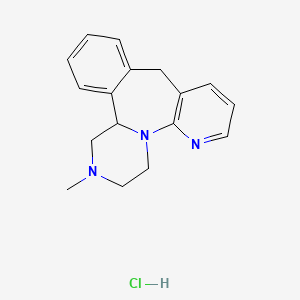
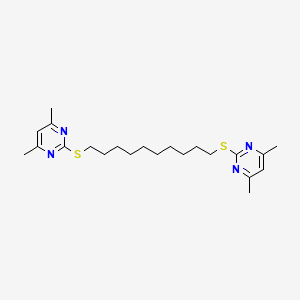
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

